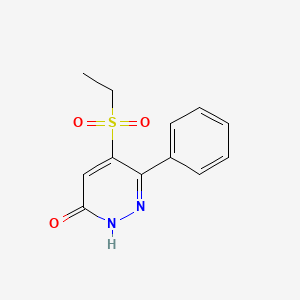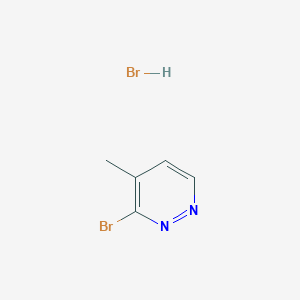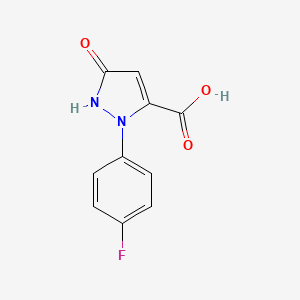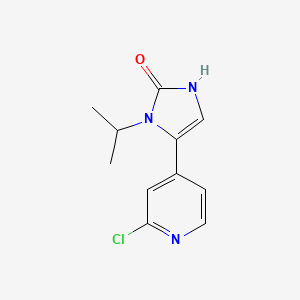
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an indolinone core substituted with an aminopropyl group and a chlorine atom. The dihydrochloride form enhances its solubility in water, making it more accessible for various experimental procedures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride typically involves multiple steps. One common method starts with the preparation of the indolinone core, followed by the introduction of the aminopropyl group and the chlorine atom. The final step involves converting the compound into its dihydrochloride form to enhance solubility.
Preparation of Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Aminopropyl Group: The aminopropyl group is introduced through a nucleophilic substitution reaction, where a suitable aminopropylating agent reacts with the indolinone core.
Chlorination: The chlorine atom is introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Dihydrochloride: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles, including amines, thiols, and alcohols, under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
科学的研究の応用
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may enhance the compound’s binding affinity to certain targets, contributing to its biological effects.
類似化合物との比較
Similar Compounds
3-(3-Aminopropyl)indolin-2-one: Lacks the chlorine atom, resulting in different chemical and biological properties.
7-Chloroindolin-2-one: Lacks the aminopropyl group, affecting its solubility and reactivity.
3-(3-Aminopropyl)-indole: Similar structure but with an indole core instead of indolinone, leading to different reactivity and applications.
Uniqueness
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride is unique due to the presence of both the aminopropyl group and the chlorine atom, which confer distinct chemical and biological properties. Its solubility in water and ability to interact with various molecular targets make it a valuable compound in scientific research.
特性
分子式 |
C11H15Cl3N2O |
|---|---|
分子量 |
297.6 g/mol |
IUPAC名 |
3-(3-aminopropyl)-7-chloro-1,3-dihydroindol-2-one;dihydrochloride |
InChI |
InChI=1S/C11H13ClN2O.2ClH/c12-9-5-1-3-7-8(4-2-6-13)11(15)14-10(7)9;;/h1,3,5,8H,2,4,6,13H2,(H,14,15);2*1H |
InChIキー |
NCAYOMNCVVPMKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2CCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)





![2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11782830.png)
![Furo[2,3-d]pyridazin-4-ol](/img/structure/B11782837.png)




![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)
